



Application Notes: Human **SHLP-4** ELISA Kit

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Compound of Interest		
Compound Name:	SHLP-4	
Cat. No.:	B15597951	Get Quote

Introduction

Small humanin-like peptide 4 (SHLP-4) is a member of a group of peptides encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] These peptides, known as SHLPs, are thought to act as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell.[1] SHLP-4 has been shown to promote cell proliferation in certain cell types. [2][3] In mouse tissues, SHLP-4 expression has been detected in the liver and prostate.[1][2] The study of SHLP-4 is a growing area of interest for understanding its role in cellular processes and its potential as a biomarker in various physiological and pathological states.

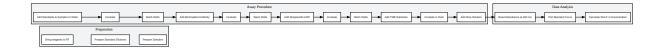
This document provides the application notes and protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) kit for the quantitative measurement of human **SHLP-4** in cell culture supernatants, serum, and plasma.

Principle of the Assay

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human **SHLP-4** is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any **SHLP-4** present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human **SHLP-4** is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of **SHLP-4** bound in the initial step. The color development is stopped, and the intensity of the color is measured.



Experimental Workflow

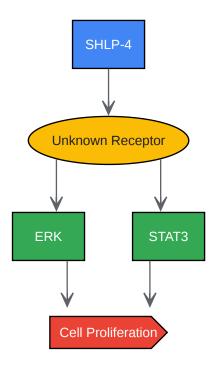


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Caption: A diagram illustrating the sequential steps of the SHLP-4 sandwich ELISA workflow.

Potential SHLP-4 Signaling Pathway

While the specific signaling pathway for **SHLP-4** is still under investigation, it is hypothesized to share similarities with other SHLPs, which have been shown to activate pathways such as ERK and STAT3.[4]





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Caption: A putative signaling pathway for **SHLP-4** leading to cell proliferation.

Protocols: Human SHLP-4 ELISA Kit

Materials Provided

Component	Quantity	Storage
Pre-coated 96-well Plate	1 (12 x 8-well strips)	2-8°C
Human SHLP-4 Standard	2 vials (lyophilized)	-20°C
Standard Diluent	1 vial (20 mL)	2-8°C
Biotinylated Detection Ab	1 vial (120 μL)	2-8°C (protect from light)
Antibody Diluent	1 vial (10 mL)	2-8°C
Streptavidin-HRP	1 vial (120 μL)	2-8°C (protect from light)
HRP Diluent	1 vial (10 mL)	2-8°C
Wash Buffer Concentrate (20x)	1 vial (25 mL)	2-8°C
TMB Substrate	1 vial (11 mL)	2-8°C (protect from light)
Stop Solution	1 vial (8 mL)	2-8°C
Plate Sealers	4	Room Temperature

Materials Required But Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- · Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions



· Absorbent paper

Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized or distilled water.
 For example, add 25 mL of the concentrate to 475 mL of water to make 500 mL of 1x Wash Buffer.
- Human SHLP-4 Standard: Reconstitute the lyophilized standard with 1.0 mL of Standard
 Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation. Prepare
 serial dilutions of the standard in Standard Diluent.
- Biotinylated Detection Antibody: Immediately before use, dilute the Biotinylated Detection
 Antibody 1:100 with Antibody Diluent.
- Streptavidin-HRP: Immediately before use, dilute the Streptavidin-HRP 1:100 with HRP Diluent.

Sample Preparation

- Cell Culture Supernatants: Centrifuge to remove particulates.
- Serum: Allow blood to clot for 2 hours at room temperature, then centrifuge for 20 minutes at 1000 x g.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge for 15 minutes at 1000 x q within 30 minutes of collection.

Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Assay Procedure

• Determine the number of wells required and add 100 μ L of Standard, blank (Standard Diluent), or sample to the appropriate wells.



- Cover with a plate sealer and incubate for 2 hours at room temperature.
- Aspirate each well and wash, repeating the process three times for a total of four washes.
 Wash by filling each well with 300 μL of 1x Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add 100 μL of the diluted Biotinylated Detection Antibody to each well.
- Cover with a new plate sealer and incubate for 1 hour at room temperature.
- Repeat the aspiration and wash step as in step 3.
- Add 100 μL of the diluted Streptavidin-HRP to each well.
- Cover with a new plate sealer and incubate for 45 minutes at room temperature.
- Repeat the aspiration and wash step as in step 3.
- Add 100 μL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well within 30 minutes at 450 nm.

Data Analysis

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Calculate the concentration of SHLP-4 in the samples by interpolating their mean absorbance values from the standard curve.

Representative Standard Curve Data

The following is an example of a typical standard curve. Your results may vary.



Standard Concentration (pg/mL)	Mean Absorbance (450 nm)
1000	2.532
500	1.689
250	0.987
125	0.543
62.5	0.298
31.25	0.165
15.6	0.091
0 (Blank)	0.052

References

- 1. Small humanin-like peptide Wikipedia [en.wikipedia.org]
- 2. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHLP4 (Small humanin-like peptide 4) 1 mg [anaspec.com]
- 4. Low circulating levels of the mitochondrial-peptide hormone SHLP2: novel biomarker for prostate cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
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